(6-(吡咯烷-1-基)吡啶-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol" involves various strategies. For instance, the synthesis of a seven-coordinate dimer bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] was achieved by reacting (PhCH2)3SnCl with 2,6-pyridine dicarboxylic acid in a methanol solution, indicating the use of methanol as a solvent in the synthesis of complex organic tin compounds . Another example is the diastereoselective synthesis of (R)-phenanthrenyl-9yl-[(S)-pyrrolidin-2yl)] methanol from L-proline, which shows the application of amino acids in the synthesis of chiral alcohols that could serve as ligands in metal-catalyzed reactions .

Molecular Structure Analysis

The molecular structure of compounds in this category is often characterized using various spectroscopic techniques and X-ray diffraction analysis. For example, the crystal structure of bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] was determined by X-ray single crystal diffraction analysis, revealing a distorted bipyramidal structure around the tin atom . Similarly, the molecular structure of 2,6-bis(1H-benzimidazol-2-yl)pyridine methanol trisolvate was found to be essentially planar, with the crystal structure stabilized by hydrogen bonds and weak π-π stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their interactions and the formation of various bonds. For instance, the crystal and molecular structure analysis of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone shows the presence of intermolecular hydrogen bonds, which are crucial in the stability of the compound's structure . The stabilization of molecular structures by C—H⋯O interactions and N—H⋯O hydrogen bonds, as seen in the 5,7-Dibromo-4′-(4-bromobenzoyl)-1′-methyl-1H-indole-3-spiro-2′-pyrrolidine-3′-spiro-3′′-1H-indole-2,2′′(3H,3′′H)-dione methanol solvate, also reflects the chemical reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be deduced from their vibrational spectra and molecular polarizability. The vibrational studies of 2,6-pyridine di-methanol provide insights into the molecular polarizability, which is a key physical property affecting the interaction of the molecule with electromagnetic fields . The excess molar enthalpies of mixtures of pyrrolidin-2-one with methanol and other alcohols measured at 303.15 K indicate the specific interactions that can occur between these molecules, which are essential for understanding their thermodynamic properties .

科学研究应用

药物发现与开发

吡咯烷环因其sp3杂化,在药物发现中得到广泛应用,可有效探索药效团空间 。它有助于分子的立体化学,并增加三维覆盖范围,这种现象被称为“假旋转”。这种结构特征对于设计具有靶标选择性的新化合物至关重要,因为它会导致不同的生物学特征,这是由于对对映选择性蛋白质的结合方式不同 .

抗菌和抗结核药物

具有吡咯烷环的化合物在抗菌和抗结核研究中显示出前景。例如,已合成并评估了吡咯烷-1-基吡啶酮衍生物的抗菌和抗真菌活性。其中一些化合物还针对结核分枝杆菌进行了测试,并与利福平等标准药物进行了比较,显示出作为新型抗结核药物的潜力 .

抗惊厥活性

吡咯烷骨架已被纳入具有抗惊厥活性的化合物中。特别是,某些衍生物在最大电休克惊厥(MES)测试等模型中表现出显著的疗效,一些化合物优于依托咪酯和丙戊酸等已确立的参考药物 .

对生物活性的影响

吡咯烷环的立体因素对生物活性有很大影响。取代基的空间取向和不同的立体异构体可能导致不同的生物学特征。这在药物候选物的构效关系(SAR)研究中尤为重要,其中蛋白质的结合方式可能根据这些立体化学因素而有很大差异 .

生物活性分子的合成

吡咯烷环是生物活性分子合成中的关键结构基序。合成策略通常涉及从不同的环状或非环状前体构建环,或对已形成的吡咯烷环进行官能化,例如脯氨酸衍生物。这些方法能够创造出具有不同生物学特征的化合物,适用于药物设计 .

放射性标记的Trk抑制剂

吡咯烷环已用于放射性氟化的Trk抑制剂的开发。通过改造先导结构的酰胺部分以适应有效的氟-18标记,研究人员发现了一系列具有皮摩尔IC50值的氟化Trk抑制剂。这些化合物因其在诊断成像和靶向治疗中的潜在用途而具有重要意义 .

安全和危害

The compound is classified as dangerous, with hazard statement H301 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

作用机制

Target of Action

Compounds with a pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The presence of a pyrrolidine ring in the structure suggests that it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and steric effects .

Biochemical Pathways

Compounds with a pyrrolidine ring structure have been shown to interact with a variety of biochemical pathways, potentially influencing a wide range of physiological processes .

Pharmacokinetics

The compound’s molecular weight (17823) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

Compounds with a pyrrolidine ring structure have been shown to have a wide range of biological activities, suggesting that (6-(pyrrolidin-1-yl)pyridin-2-yl)methanol may also have diverse effects at the molecular and cellular level .

属性

IUPAC Name |

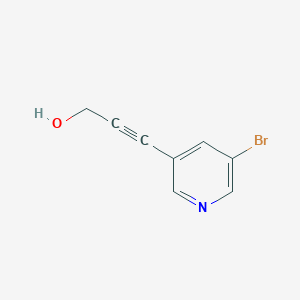

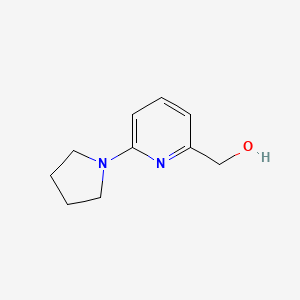

(6-pyrrolidin-1-ylpyridin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-8-9-4-3-5-10(11-9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCLVFBQYYTJLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640200 |

Source

|

| Record name | [6-(Pyrrolidin-1-yl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

868755-48-0 |

Source

|

| Record name | [6-(Pyrrolidin-1-yl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Hydroxymethyl)-6-(pyrrolidin-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)